2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
Properties
Molecular Formula |
C23H20BrN5OS |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20BrN5OS/c1-15-4-3-5-20(16(15)2)26-21(30)14-31-23-28-27-22(17-10-12-25-13-11-17)29(23)19-8-6-18(24)7-9-19/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
IQWYCEVKWNTTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Spectroscopic Data for 2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Mechanistic Insights and Optimization
The cyclization of thiosemicarbazides to triazoles proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by tautomerization. Base concentration critically affects yield; excess NaOH (>2 M) may hydrolyze intermediates. Solvent choice (DMF vs. ethanol) influences reaction kinetics, with DMF providing higher solubility for polar intermediates.
Scalability and Industrial Relevance
The synthesis is scalable to gram-scale with minimal yield reduction. For industrial applications, continuous flow reactors could enhance efficiency in the cyclization and coupling steps .
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions, potentially leading to new functional groups.
Reduction: Reduction of the ketone group can yield secondary alcohols .
Substitution: The bromine atom allows for substitution reactions.
Alkylating Agent: Used for S-alkylation.
Reducing Agents: Employed for ketone reduction.
Base: Facilitates the initial alkylation step.
Major Products:: The primary product is the target compound itself, with variations depending on reaction conditions.
Scientific Research Applications
Building Block: Used in the synthesis of more complex molecules.
Catalysis: May serve as a ligand or catalyst.
Drug Discovery: Investigated for potential pharmacological properties.
Biological Studies: Used to probe biological pathways.
Materials Science: May find applications in materials or polymer chemistry.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Structural Features:
- Triazole core: A 1,2,4-triazole ring, known for its metabolic stability and hydrogen-bonding capacity.
- 4-Bromophenyl substituent : Enhances lipophilicity and may influence target binding via halogen bonding.
- 2,3-Dimethylphenyl acetamide : Steric and electronic effects from the methyl groups may modulate solubility and receptor interactions.
Comparison with Structurally Analogous Compounds
The compound belongs to a family of triazole-acetamide derivatives with variations in substituents on the triazole ring and the acetamide-attached aryl group. Below is a detailed comparison with five structurally related analogs (Table 1), followed by an analysis of substituent effects on properties and bioactivity.
Structural and Physicochemical Comparison
Table 1: Structural and Molecular Data of Analogous Compounds
Substituent Effects on Properties and Bioactivity
Acetamide Phenyl Group Modifications
This may improve metabolic stability but could lower solubility. Symmetrical substitution may promote crystallinity, as seen in SHELX-refined structures of related triazoles .
Halogenated and Electron-Withdrawing Groups :
- 2-Chloro-5-(trifluoromethyl)phenyl () : The chloro and trifluoromethyl groups increase lipophilicity (logP) and may enhance membrane permeability. However, these groups can elevate toxicity risks.
- 3-(Trifluoromethyl)phenyl () : The trifluoromethyl group improves resistance to enzymatic degradation, a feature leveraged in drug design for prolonged half-life.
However, the absence of a bromophenyl substituent in this analog reduces molecular weight and alters π-π stacking interactions.
Triazole Ring Substituents
Pyridinyl Position (3- vs. 4-) :
- Pyridin-4-yl (Target, ) vs. Pyridin-3-yl (): The 4-pyridinyl orientation favors planar stacking with aromatic residues in enzyme active sites, as observed in kinase inhibitors.
Bromophenyl vs. Amino Groups: The 4-bromophenyl group (Target, ) contributes to higher molecular weight and halogen bonding, whereas the amino group in may increase solubility but reduce hydrophobic interactions.
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a member of the triazole family, characterized by its complex structure that includes a triazole ring, bromophenyl group, pyridinyl group, and a dimethylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C23H20BrN5O3S
- Molecular Weight : 526.4 g/mol
- CAS Number : 477329-69-4
- IUPAC Name : 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring and the bromophenyl group are crucial for binding to specific enzymes and receptors, leading to inhibition or modulation of their functions. This interaction may also influence cellular signaling pathways, affecting numerous cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. In vitro assays conducted on various cancer cell lines have shown significant growth inhibition:
| Compound | Cell Line Tested | TGI (μM) | GI50 (μM) | LC50 (μM) |
|---|---|---|---|---|
| 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide | NCI 60 Cell Lines | - | - | - |
| Comparison Compound (e.g., 5-Fluorouracil) | NCI 60 Cell Lines | 67.7 | 6.6 | 100 |
In particular, compounds derived from similar structures have demonstrated IC50 values as low as 0.20 μM against dihydrofolate reductase (DHFR), indicating strong potential as antitumor agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits notable activity against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus (Gram-positive) | Active |
| Escherichia coli (Gram-negative) | Active |
| Proteus mirabilis | Active |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
Enzyme Inhibition
Studies have shown that the compound acts as an inhibitor of key metabolic enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases .
Case Studies and Research Findings
- In Silico Studies : Molecular docking simulations have been employed to predict binding affinities of the compound with various targets. These studies support experimental findings regarding its inhibitory effects on DHFR and other enzymes .
- Cell Cycle Analysis : Further investigations into the mechanism of action revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase in certain cancer cell lines, indicating its potential role in cancer therapy .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells via caspase activation pathways, suggesting its utility in oncological applications .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms aromatic proton environments, triazole ring substitution, and acetamide linkages. Discrepancies in peak splitting may indicate conformational isomers .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects by-products .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C24H21BrN5OS) .
- X-ray Crystallography : Resolves 3D conformation and bond angles, critical for understanding bioactivity .
How can researchers address discrepancies between theoretical and experimental spectroscopic data in compound characterization?
Advanced Research Focus
Contradictions in NMR or IR data may arise from:
- Tautomerism : The triazole ring can exhibit keto-enol tautomerism, altering proton environments. Computational modeling (DFT) predicts dominant tautomers .
- Impurity interference : HPLC-MS identifies co-eluting impurities; recrystallization in ethanol/water improves purity .
- Dynamic effects : Variable-temperature NMR resolves overlapping peaks caused by conformational flexibility .
What methodological approaches are recommended for optimizing reaction conditions to minimize by-products?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables like temperature, solvent ratio, and catalyst loading .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions via precise control of residence time .
- By-product analysis : LC-MS/MS identifies degradation pathways; adjusting pH (6–8) stabilizes intermediates .
In designing derivatives for enhanced pharmacological activity, what functional group modifications show promise?
Q. Advanced Research Focus
- Bromophenyl substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the 4-bromophenyl position enhances electrophilic interactions with biological targets .
- Pyridine ring modification : Adding methyl or methoxy groups improves solubility and target affinity .
- Triazole derivatization : Replacing sulfur with selenium increases redox activity, potentially boosting anticancer effects .
How do computational methods contribute to understanding the compound’s interaction mechanisms with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Simulations (AutoDock, Schrödinger) predict binding modes with enzymes (e.g., kinase inhibitors). The pyridinyl group shows strong π-π stacking with active sites .
- Molecular Dynamics (MD) : Trajectory analysis reveals stability of ligand-protein complexes under physiological conditions .
- QSAR Modeling : Correlates substituent electronegativity with antimicrobial activity, guiding rational design .
What strategies mitigate stability issues during long-term storage of the compound?
Q. Advanced Research Focus
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) in sealed containers; lyophilization enhances stability for biological assays .
- pH buffering : Formulate with excipients (e.g., cyclodextrins) to maintain neutral pH in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
